Cas no 6090-78-4 (N-(2-Bromophenyl)-2-chloroacetamide)

N-(2-Bromophenyl)-2-chloroacetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide,N-(2-bromophenyl)-2-chloro-
- N-(2-BROMOPHENYL)-2-CHLOROACETAMIDE
- N-(2-Bromophenyl)-2-chloroacetamide
-
- インチ: InChI=1S/C8H7BrClNO/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,5H2,(H,11,12)
- InChIKey: FHWXHTWOJWDSAR-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC=C1NC(CCl)=O
計算された属性
- せいみつぶんしりょう: 319.00083
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 29.1
N-(2-Bromophenyl)-2-chloroacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-01541-5.0g |
N-(2-bromophenyl)-2-chloroacetamide |
6090-78-4 | 96% | 5g |
$618.0 | 2023-05-01 | |
Enamine | EN300-01541-1.0g |
N-(2-bromophenyl)-2-chloroacetamide |
6090-78-4 | 96% | 1g |
$212.0 | 2023-05-01 | |
Aaron | AR00EJIU-2.5g |
N-(2-Bromo-phenyl)-2-chloro-acetamide |
6090-78-4 | 95% | 2.5g |
$408.00 | 2025-01-24 | |
Enamine | EN009-7050-10g |
N-(2-bromophenyl)-2-chloroacetamide |
6090-78-4 | 96% | 10g |
$600.0 | 2023-10-28 | |
Enamine | EN009-7050-2.5g |
N-(2-bromophenyl)-2-chloroacetamide |
6090-78-4 | 96% | 2.5g |
$278.0 | 2023-10-28 | |
Enamine | EN009-7050-0.5g |
N-(2-bromophenyl)-2-chloroacetamide |
6090-78-4 | 96% | 0.5g |
$120.0 | 2023-10-28 | |
Aaron | AR00EJIU-1g |
N-(2-Bromo-phenyl)-2-chloro-acetamide |
6090-78-4 | 95% | 1g |
$236.00 | 2025-01-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289292-10g |
N-(2-Bromophenyl)-2-chloroacetamide |
6090-78-4 | 97% | 10g |
¥7404.00 | 2024-05-07 | |
A2B Chem LLC | AG77386-250mg |
N-(2-Bromophenyl)-2-chloroacetamide |
6090-78-4 | 97% | 250mg |
$63.00 | 2024-04-19 | |
Aaron | AR00EJIU-250mg |
N-(2-Bromo-phenyl)-2-chloro-acetamide |
6090-78-4 | 95% | 250mg |
$130.00 | 2025-01-24 |
N-(2-Bromophenyl)-2-chloroacetamide 関連文献
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
N-(2-Bromophenyl)-2-chloroacetamideに関する追加情報
Recent Advances in the Study of N-(2-Bromophenyl)-2-chloroacetamide (CAS: 6090-78-4) in Chemical Biology and Pharmaceutical Research
N-(2-Bromophenyl)-2-chloroacetamide (CAS: 6090-78-4) is a halogenated acetamide derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by the presence of both bromo and chloro functional groups, serves as a versatile intermediate in organic synthesis and drug discovery. Recent studies have explored its reactivity, biological activity, and potential therapeutic uses, making it a subject of interest for researchers in medicinal chemistry and related fields.
One of the key areas of investigation has been the role of N-(2-Bromophenyl)-2-chloroacetamide in the synthesis of novel heterocyclic compounds. Researchers have utilized this compound as a building block for the construction of pharmacologically active molecules, such as benzodiazepines and quinazolinones. The presence of the bromo and chloro substituents allows for further functionalization through cross-coupling reactions, enabling the development of diverse chemical libraries for high-throughput screening.
In addition to its synthetic utility, recent studies have also examined the biological activities of N-(2-Bromophenyl)-2-chloroacetamide. Preliminary in vitro assays have demonstrated its potential as an antimicrobial agent, with notable activity against Gram-positive bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise molecular targets. These findings highlight the compound's potential as a lead structure for the development of new antibiotics.
Another promising avenue of research involves the use of N-(2-Bromophenyl)-2-chloroacetamide in cancer therapeutics. Recent work has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer. The chloroacetamide moiety is thought to act as an alkylating agent, inducing DNA damage and apoptosis in malignant cells. Ongoing studies are focused on optimizing the structure-activity relationship to enhance selectivity and reduce off-target effects.
Despite these advances, challenges remain in the development of N-(2-Bromophenyl)-2-chloroacetamide-based therapeutics. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further chemical modification and preclinical testing. Recent efforts have employed computational modeling and structure-based drug design to overcome these limitations, paving the way for more effective and safer derivatives.
In conclusion, N-(2-Bromophenyl)-2-chloroacetamide (CAS: 6090-78-4) represents a promising scaffold in chemical biology and pharmaceutical research. Its versatility in organic synthesis, combined with its emerging biological activities, makes it a valuable tool for drug discovery. Future research should focus on expanding its applications, optimizing its pharmacological properties, and exploring its potential in combination therapies. The continued investigation of this compound is expected to yield significant contributions to the field of medicinal chemistry.
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